Dodecane, 4,9-dipropyl-
Description
Significance of Branched Hydrocarbons in Advanced Chemical Research
Branched hydrocarbons, particularly alkanes, are of paramount importance in advanced chemical research due to their unique structural and thermodynamic properties. Unlike their linear counterparts, branched alkanes exhibit greater thermodynamic stability. nih.gov This increased stability is attributed to a combination of factors, including electrostatic and quantum mechanical effects within the molecule. nih.gov This inherent stability has significant implications for their application in various fields.
In the context of fuel science, for instance, highly branched alkanes are critical components of high-octane gasoline. Their molecular structure allows for more controlled combustion, reducing engine knocking. researchgate.net The synthesis of densely-branched isoalkanes is a key area of research in the development of renewable and high-performance fuels. researchgate.net Furthermore, the study of extremely branched alkanes pushes the boundaries of chemical theory, offering insights into steric hindrance and the limits of molecular stability. researchgate.net
Overview of Dodecane (B42187) Derivatives and their Structural Diversity
Dodecane, a C12 alkane, serves as a prime example of the vast structural diversity possible within a single chemical formula. There are 355 structural isomers of dodecane, each with unique physical and chemical properties. This immense isomeric diversity underscores the complexity and richness of hydrocarbon chemistry. The properties of these isomers, such as boiling point and viscosity, are highly dependent on the degree and location of branching.
Academic Rationale for Investigating Dodecane, 4,9-dipropyl-
The specific investigation of Dodecane, 4,9-dipropyl- is driven by the broader scientific interest in understanding the properties of highly branched alkanes. As a C18 hydrocarbon with significant branching, it serves as a model compound for studying the effects of complex branching on physical properties and potential applications. Research into such molecules contributes to the fundamental understanding of structure-property relationships in large alkanes, which is essential for designing advanced lubricants, fuels, and other functional fluids. The presence of two propyl groups on a dodecane backbone creates a molecule with a high degree of branching, making it a subject of interest for its potential influence on viscosity, thermal stability, and other performance characteristics.
Chemical and Physical Properties of Dodecane, 4,9-dipropyl-
The fundamental properties of Dodecane, 4,9-dipropyl- are summarized in the following table, based on available data.
| Property | Value |
| IUPAC Name | 4,9-dipropyldodecane |
| Synonyms | 4,9-Di-n-propyldodecane, NSC138360 |
| CAS Number | 3054-63-5 |
| Molecular Formula | C18H38 |
| Molecular Weight | 254.5 g/mol |
| Appearance | No data available |
| Boiling Point | No data available |
| Density | No data available |
| Heat of Formation | No data available |
Data sourced from PubChem and other chemical databases. nih.gov
Spectral Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. For Dodecane, 4,9-dipropyl-, the following spectral information has been reported:
Mass Spectrometry (GC-MS): The mass spectrum of Dodecane, 4,9-dipropyl- is available through the NIST Mass Spectrometry Data Center. nih.gov
Infrared (IR) Spectroscopy: Vapor phase IR spectra are also available, providing information about the vibrational modes of the molecule. nih.gov
Synthesis of Highly Branched Alkanes
While specific synthesis routes for Dodecane, 4,9-dipropyl- are not extensively documented in publicly available literature, general methods for the synthesis of highly branched alkanes can be considered. These methods are often complex and can involve multiple steps.
One common approach involves coupling reactions of smaller alkyl halides or organometallic reagents. stackexchange.com For instance, a Wurtz-type reaction could theoretically be employed, though it is often inefficient for producing specific, complex alkanes. stackexchange.com More modern and selective methods might involve catalytic processes.
Catalytic hydroisomerization of long-chain n-alkanes is a widely used industrial process to produce branched isomers. mdpi.com This process typically utilizes bifunctional catalysts containing both metal and acid sites to promote the rearrangement of the carbon skeleton. mdpi.com While primarily used for lighter alkanes to improve fuel quality, similar principles could be applied to the synthesis of higher branched alkanes.
Research and Applications
Specific research focused solely on Dodecane, 4,9-dipropyl- is limited. However, the study of highly branched C18 alkanes as a class has relevance in several areas:
Lubricants: The high degree of branching in molecules like Dodecane, 4,9-dipropyl- can influence viscosity and thermal stability, which are critical properties for lubricants and other functional fluids.
Reference Materials: Due to its specific and complex structure, this compound could potentially serve as a reference material in analytical chemistry, particularly in gas chromatography and mass spectrometry for the identification of complex hydrocarbon mixtures.
Fundamental Studies: As a model compound, it can be used in fundamental studies to refine computational models that predict the physical and chemical properties of highly branched alkanes.
Structure
3D Structure
Properties
CAS No. |
3054-63-5 |
|---|---|
Molecular Formula |
C18H38 |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
4,9-dipropyldodecane |
InChI |
InChI=1S/C18H38/c1-5-11-17(12-6-2)15-9-10-16-18(13-7-3)14-8-4/h17-18H,5-16H2,1-4H3 |
InChI Key |
SUVYZSWABJDNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CCCCC(CCC)CCC |
Origin of Product |
United States |
Stereochemical Characterization and Conformational Analysis
Theoretical Conformational Landscapes and Energy Minima
The flexibility of the dodecane (B42187) backbone and the propyl side chains allows 4,9-dipropyl-dodecane to adopt numerous conformations through rotation around its carbon-carbon single bonds. pressbooks.pubmaricopa.edu The study of these different spatial arrangements and their relative energies is known as conformational analysis. libretexts.org
The stability of any given conformer is influenced by several factors, including:
Torsional strain : This arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations, where the bonds are as far apart as possible, are energetically favored over eclipsed conformations. pressbooks.pubmaricopa.edu
Steric strain : This is the repulsive interaction that occurs when bulky groups are forced into close proximity. ucsd.edu In 4,9-dipropyl-dodecane, steric strain can occur between the propyl groups and between the propyl groups and the main dodecane chain.
Theoretical calculations, often employing density functional theory (DFT), can be used to map the potential energy surface of the molecule and identify the most stable, low-energy conformations (energy minima). ic.ac.uk For long-chain alkanes like this, the lowest energy conformations are typically those where the carbon backbone adopts an extended, anti-periplanar arrangement to minimize steric hindrance. ic.ac.uk The propyl side chains will also orient themselves to reduce steric interactions with the main chain and with each other.
The most stable conformations, often referred to as anti-conformers, have the largest groups positioned 180° apart from each other. pressbooks.pub Gauche conformations, where these groups are 60° apart, are less stable due to increased steric strain. ucsd.edu The energy difference between these conformers dictates their relative populations at a given temperature.
| Conformation | Dihedral Angle (C3-C4-C9-C10) | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| Anti-Anti | 180° | 0 | Most stable conformation with propyl groups far apart. |
| Anti-Gauche | 60° | ~3.8 | One propyl group is in a gauche position relative to the main chain. |
| Gauche-Gauche | 60° (syn) | >10 | Both propyl groups are in gauche positions, leading to significant steric strain. |
Experimental Methods for Stereoisomer Elucidation
Determining the specific stereochemistry of the isomers of 4,9-dipropyl-dodecane requires sophisticated analytical techniques.
Chiral chromatography is a powerful technique for separating enantiomers and diastereomers. hplc.euchiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times and thus separation. chiralpedia.com
For a non-polar compound like 4,9-dipropyl-dodecane, chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable non-polar mobile phase would be employed. chiralpedia.com Pirkle-type or cyclodextrin-based CSPs are often effective for resolving chiral hydrocarbons. hplc.euresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP, which have different stabilities and therefore different affinities for the stationary phase. chiralpedia.com
| Stationary Phase Type | Chiral Selector | Separation Principle | Applicability |
|---|---|---|---|
| Pirkle-type | π-acidic or π-basic aromatic groups | π-π interactions, hydrogen bonding, dipole-dipole interactions | Effective for a wide range of chiral compounds. hplc.eu |
| Cyclodextrin-based | Cyclodextrins | Inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin | Well-suited for separating non-polar and moderately polar compounds. sigmaaldrich.com |
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that can determine the absolute configuration of chiral molecules. ru.nljascoinc.com
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.comnih.gov The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for each enantiomer. researchgate.netrsc.org By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a known configuration (e.g., (4R,9R)), the absolute stereochemistry can be unambiguously assigned. ru.nl
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve, known as an ORD curve, is characteristic of a particular enantiomer and can be used to determine its absolute configuration by comparison with known standards or theoretical models.
For diastereomers, the different spatial arrangement of the propyl groups leads to distinct chemical shifts and coupling constants for the protons and carbons near the chiral centers. oup.com Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of different protons, helping to elucidate the relative stereochemistry. For example, an NOE between protons on the two propyl groups would suggest a conformation where they are close in space, which would be more likely in the (4R,9S) or (4S,9R) diastereomers in certain conformations.
Furthermore, long-range coupling constants (⁴J or higher) can sometimes be observed between protons that have a specific spatial relationship, such as a "W" or zig-zag arrangement, which can provide clues about the predominant conformation and relative stereochemistry. organicchemistrydata.org
Advanced Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis for 4,9-Dipropyl-Dodecane
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.come3s-conferences.org The structure of 4,9-dipropyldodecane (C₁₈H₃₈) features a 12-carbon main chain with propyl groups at the C4 and C9 positions. nih.gov The molecule is not C2-symmetric, which precludes a straightforward convergent synthesis from two identical fragments and suggests that a linear or convergent approach with non-identical precursors is necessary.
A primary retrosynthetic disconnection involves a Functional Group Interconversion (FGI) to transform the target alkane into a more reactive precursor, such as an alkene. organic-chemistry.org Subsequent cleavage of the alkene's carbon-carbon double bond can then identify simpler building blocks.
Proposed Retrosynthetic Pathways:
Alkene Hydrogenation Pathway: The most direct route to an alkane is the hydrogenation of an alkene. organic-chemistry.org A logical precursor would be an unsaturated version of the target molecule, such as 4,9-dipropyldodec-6-ene .
Disconnection: Alkane → Alkene (FGI)
Further Disconnection (Olefin Synthesis): The C=C bond of 4,9-dipropyldodec-6-ene can be disconnected to reveal potential carbonyl precursors suitable for reactions like the Wittig, Julia, or McMurry olefination. A McMurry coupling, for instance, would point to a single key intermediate: 4-propylhexanal .
C-C Bond Coupling Pathway: An alternative strategy involves the formation of a key carbon-carbon bond in the dodecane (B42187) backbone, for instance, the C6-C7 bond. This disconnection leads to two different fragments, a 4-propylhexyl unit and a 3-propylheptyl unit, confirming the molecule's asymmetry. This pathway could be realized through cross-coupling reactions like Suzuki or Gilman coupling.
The following table outlines the key synthons and their corresponding synthetic equivalents for these proposed pathways.
| Pathway | Key Disconnection | Synthon | Synthetic Equivalent (Reagent) |
| Alkene Hydrogenation | C=C Hydrogenation | 4,9-dipropyldodec-6-ene | 4,9-dipropyldodec-6-ene |
| McMurry Coupling | 4-propylhexanal | 4-propylhexanal | |
| C-C Bond Coupling | C6-C7 Bond Formation | 4-Propylhexyl Electrophile | 1-Bromo-4-propylhexane |
| 3-Propylheptyl Nucleophile | (3-Propylheptyl)magnesium bromide |
Development of Stereoselective Synthetic Methodologies
The presence of stereocenters at carbons 4 and 9 means that 4,9-dipropyldodecane can exist as multiple stereoisomers ((4R,9R), (4S,9S), (4R,9S), and (4S,9R)). The synthesis of a single, pure stereoisomer necessitates the use of stereoselective methods.
Asymmetric Hydrogenation and Alkylation Routes
Asymmetric Hydrogenation: This powerful technique establishes stereocenters by reducing a prochiral alkene with H₂ gas using a chiral transition-metal catalyst. jove.comresearchgate.net While highly effective for functionalized alkenes, the asymmetric hydrogenation of unfunctionalized or remote alkenes can be challenging. bohrium.com A potential strategy for 4,9-dipropyldodecane could involve the synthesis of a precursor like 4-propylidenedodecane. The exocyclic double bond could then be hydrogenated using a chiral iridium or rhodium catalyst to set the stereochemistry at the C4 position. diva-portal.org
Table of Common Chiral Hydrogenation Catalysts
| Catalyst Type | Chiral Ligand Example | Metal Center | Typical Substrates |
|---|---|---|---|
| Cationic Rhodium | BINAP | Rh(I) | Functionalized Alkenes |
| Cationic Rhodium | DIPAMP | Rh(I) | Amino Acid Precursors |
| Neutral Iridium | PHOX | Ir(I) | Unfunctionalized Alkenes |
Asymmetric Alkylation: This approach involves the diastereoselective alkylation of a prochiral enolate that contains a covalently bonded chiral auxiliary. nih.gov This method offers a robust way to construct one of the chiral centers, which can then be elaborated into the full carbon skeleton.
Chiral Auxiliary and Catalyst-Controlled Synthesis
To achieve the synthesis of a specific stereoisomer, such as (4S, 9S)-4,9-dipropyldodecane, a strategy employing a chiral auxiliary can be devised. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comepfl.ch
A plausible synthetic sequence using an Evans oxazolidinone auxiliary is outlined below:
Acylation: An Evans chiral auxiliary, for example, (S)-4-benzyl-2-oxazolidinone, is acylated with a suitable carboxylic acid derivative (e.g., hexanoyl chloride).
Asymmetric Alkylation: The resulting imide is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. Subsequent reaction with propyl iodide proceeds with high diastereoselectivity, as the bulky auxiliary blocks one face of the enolate from the incoming electrophile.
Auxiliary Cleavage: The chiral auxiliary is removed, yielding an enantiomerically enriched 2-propylhexanoic acid derivative.
Elaboration and Coupling: This chiral building block can be converted into a more advanced intermediate, such as a chiral halide or organometallic reagent, and coupled with a second, appropriately functionalized fragment to construct the full C18 backbone. A final reduction step would yield the target alkane.
Optimization of Reaction Conditions and Yields
The efficiency of any multi-step synthesis hinges on the optimization of each individual reaction. For the proposed synthesis of 4,9-dipropyldodecane, several key steps would require careful tuning of reaction conditions to maximize yields and selectivity. mdpi.com
Optimization of a Hypothetical Gilman Coupling Step: The coupling of a lithium di(alkyl)cuprate with an alkyl halide to form the C6-C7 bond would be a critical step. Optimization would involve screening various parameters.
| Entry | Solvent | Temperature (°C) | Additive (equiv.) | Yield (%) |
| 1 | Diethyl Ether | -78 to 0 | None | 45 |
| 2 | Tetrahydrofuran (THF) | -78 to 0 | None | 62 |
| 3 | THF | -78 | None | 55 |
| 4 | THF | -78 to 0 | P(OMe)₃ (1.0) | 75 |
| 5 | THF | -78 to 0 | HMPA (1.0) | 71 |
This is a hypothetical data table for illustrative purposes.
Solvent: The choice of solvent is critical in organometallic reactions. Ethereal solvents like THF are generally preferred for Grignard and cuprate (B13416276) reactions as they solvate the metal center, enhancing reactivity. libretexts.org
Temperature: Low temperatures (-78 °C) are often required to prevent side reactions, such as elimination or metal-halogen exchange, and to improve the stability of the organometallic reagents.
Additives: Additives like phosphites or HMPA can sometimes improve the yields of coupling reactions by altering the reactivity of the cuprate species.
Catalyst: For catalytic reactions like hydrogenation, optimization of catalyst loading, hydrogen pressure, and temperature is essential to achieve full conversion without over-reduction or side reactions. mdpi.com
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms is fundamental to controlling the outcome of the synthesis.
Mechanism of Asymmetric Hydrogenation: In a typical rhodium-catalyzed hydrogenation using a chiral diphosphine ligand like BINAP, the mechanism involves several key steps. jove.com The Rh(I) catalyst undergoes oxidative addition with H₂ to form a Rh(III) dihydride species. The prochiral alkene then coordinates to the chiral metal center. The diastereomeric transition states for the subsequent migratory insertion of a hydride onto the alkene have different energies due to steric and electronic interactions with the chiral ligand. The pathway with the lower activation energy is favored, leading to the enantiomerically enriched product after reductive elimination regenerates the catalyst. jove.comdiva-portal.org
Mechanism of Chiral Auxiliary-Controlled Alkylation: The stereoselectivity of the Evans auxiliary stems from the conformation of the chiral enolate. epfl.ch After deprotonation, the lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, forcing the enolate into a rigid, planar conformation. The bulky substituent of the auxiliary (e.g., a benzyl (B1604629) group) effectively shields one face of the enolate, forcing the alkylating agent (e.g., propyl iodide) to approach from the opposite, unhindered face. This results in the formation of one diastereomer in high excess.
Mechanism of Grignard Reagent Formation and Reaction: The formation of a Grignard reagent (R-Mg-X) from an alkyl halide and magnesium metal proceeds via a radical mechanism on the surface of the magnesium. byjus.comadichemistry.com In reactions, the Grignard reagent acts as a potent nucleophile due to the highly polarized carbon-magnesium bond. libretexts.orgyoutube.comtestbook.com The carbon atom is strongly nucleophilic and attacks electrophilic centers, such as the carbonyl carbon of an aldehyde or ketone.
Sophisticated Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4,9-dipropyldodecane. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
While one-dimensional (1D) NMR spectra of large alkanes can be complex due to significant signal overlap, two-dimensional (2D) NMR experiments resolve these ambiguities by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org For a molecule such as 4,9-dipropyldodecane, several 2D NMR techniques are essential for unambiguously assigning the structure. mnstate.edu
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.comyoutube.com In 4,9-dipropyldodecane, COSY spectra would show cross-peaks connecting adjacent protons along the main dodecane (B42187) chain and within the two propyl side chains. For example, the methine proton at the C4 position would show correlations to the methylene (B1212753) protons at C3, C5, and the first CH₂ group of the propyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). wikipedia.orgyoutube.com It is invaluable for assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak, simplifying the crowded ¹³C NMR spectrum.
Table 1: Predicted 2D NMR Correlations for Key Structural Fragments of 4,9-dipropyldodecane
| Proton(s) | Expected COSY Correlations (with Protons on...) | Expected HSQC Correlation (with Carbon...) | Expected Key HMBC Correlations (with Carbons...) |
|---|---|---|---|
| H at C4/C9 (methine) | C3, C5, C1' | C4/C9 | C2, C3, C5, C6, C1', C2' |
| H at C1'/C1'' (propyl CH₂) | C4, C2' | C1'/C1'' | C3, C5, C2', C3' |
| H at C3'/C3'' (propyl CH₃) | C2' | C3'/C3'' | C1', C2' |
| H at C1 (terminal CH₃) | C2 | C1 | C2, C3 |
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the relative ratios of isomers in a mixture without the need for identical calibration standards. ox.ac.uk The technique relies on the principle that the integrated signal intensity of an NMR peak is directly proportional to the number of nuclei contributing to that signal. acs.orgacs.org
To perform a qNMR analysis on a sample of 4,9-dipropyldodecane, the following steps would be taken:
A known mass of the sample is dissolved with a known mass of a high-purity internal standard (a compound with a simple NMR spectrum that does not overlap with the analyte) in a suitable deuterated solvent.
The ¹H NMR spectrum is acquired under specific conditions that ensure full relaxation of all protons between scans, such as a long relaxation delay (typically 5 times the longest T₁ relaxation time). acs.org
The integrals of well-resolved signals from both the analyte and the internal standard are carefully measured.
The purity of the 4,9-dipropyldodecane can be calculated by comparing the integral of a specific proton signal (e.g., the 12 protons of the four terminal methyl groups) to the integral of a known signal from the internal standard. ox.ac.uk
This method can also effectively determine the ratios of structural isomers if the synthesis produced a mixture (e.g., 4,8-dipropyldodecane vs. 4,9-dipropyldodecane), provided there are resolved signals unique to each isomer. ox.ac.uk
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.
In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and subsequently fragment in a reproducible manner. For branched alkanes like 4,9-dipropyldodecane, fragmentation occurs preferentially at the points of branching because this leads to the formation of more stable secondary or tertiary carbocations. ic.ac.uk The molecular ion peak ([M]⁺) for long-chain alkanes is often weak or absent. ic.ac.ukyoutube.com
The fragmentation of 4,9-dipropyldodecane (molecular weight 254.5 g/mol ) is expected to be dominated by cleavages at the C4 and C9 positions. ic.ac.uknih.gov The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the positions of the propyl side chains.
Table 2: Predicted Major EI-MS Fragment Ions for 4,9-dipropyldodecane
| m/z Value | Likely Fragment Structure | Origin of Fragment |
|---|---|---|
| 211 | [M - C₃H₇]⁺ | Loss of a propyl radical from C4 or C9 |
| 197 | [M - C₄H₉]⁺ | Loss of a butyl radical (cleavage at C4-C5 and rearrangement) |
| 169 | [C₁₂H₂₅]⁺ | Cleavage at C4-C5 and C9-C10, loss of propyl groups |
| 127 | [C₉H₁₉]⁺ | Cleavage at C9, forming a C9 fragment |
| 85 | [C₆H₁₃]⁺ | Cleavage at C4, forming a C6 fragment |
| 43 | [C₃H₇]⁺ | Propyl cation (base peak is common) |
High-resolution mass spectrometry (HRMS) measures the m/z values of ions with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. nih.gov
For Dodecane, 4,9-dipropyl-, the molecular formula is C₁₈H₃₈. Using the precise masses of the most abundant isotopes (¹²C = 12.00000 Da, ¹H = 1.00783 Da), the calculated monoisotopic mass of the molecular ion is 254.29735 Da. nih.gov An HRMS measurement would confirm this exact mass to within a few parts per million (ppm), ruling out other possible formulas that might have the same nominal mass (e.g., C₁₇H₃₄O₂). This confirmation is a critical step in the definitive identification of the compound. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. For an alkane like 4,9-dipropyldodecane, these spectra are used to confirm the presence of C-H and C-C single bonds and to gain insight into the molecule's conformational properties. acs.orgshu.ac.uk
The IR spectrum of a saturated alkane is characterized by a few key absorption bands: orgchemboulder.com
C-H Stretching: Strong, sharp absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H bonds in methyl (CH₃) and methylene (CH₂) groups.
C-H Bending: Absorptions around 1465 cm⁻¹ correspond to the scissoring vibration of CH₂ groups. A band near 1375 cm⁻¹ is indicative of the symmetric bending ("umbrella" mode) of CH₃ groups. quimicaorganica.org
Fingerprint Region: The region below 1300 cm⁻¹ contains a complex pattern of bands from various bending, rocking, and C-C stretching vibrations that are unique to the molecule's specific structure. orgchemboulder.com A weak band around 720-725 cm⁻¹ can indicate the rocking motion of a chain of four or more methylene groups.
Raman spectroscopy provides complementary information. While C-H stretching bands are also present, the C-C stretching and skeletal vibrations in the 800-1200 cm⁻¹ region are often stronger and more informative in the Raman spectrum. These bands are sensitive to the conformational order of the alkane chains, making Raman a useful tool for studying the structural arrangement of the molecule in different phases. shu.ac.ukacs.org
Table 3: Characteristic Vibrational Frequencies for 4,9-dipropyldodecane
| Frequency Range (cm⁻¹) | Vibrational Mode | Typical in Spectrum |
|---|---|---|
| 2850 - 2965 | C-H Asymmetric and Symmetric Stretching | IR (Strong), Raman (Strong) |
| 1450 - 1470 | CH₂ Scissoring and CH₃ Asymmetric Bending | IR (Medium) |
| 1375 - 1385 | CH₃ Symmetric Bending | IR (Medium) |
| 800 - 1200 | C-C Skeletal Stretching and CH Bending | Raman (Strong), IR (Weak/Variable) |
| ~720 | CH₂ Rocking (for -(CH₂)n- where n ≥ 4) | IR (Weak) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it exceptionally well-suited for the analysis of branched alkanes like 4,9-dipropyldodecane. This powerful hyphenated technique combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In the context of 4,9-dipropyldodecane, GC-MS is indispensable for analyzing complex hydrocarbon mixtures and for the stringent assessment of its purity. libretexts.orgbirchbiotech.com
The fundamental principle of GC involves the partitioning of analytes between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and a mobile phase, which is an inert carrier gas such as helium or hydrogen. researchgate.net Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in shorter retention times. The retention time, the time it takes for a compound to elute from the column, is a critical parameter for identification. libretexts.org
For a non-polar compound like 4,9-dipropyldodecane, a non-polar stationary phase, such as one composed of 5% phenyl/95% dimethylpolysiloxane, is typically employed. researchgate.net The elution order in such systems is primarily governed by the boiling points of the analytes.
A more robust method for compound identification in GC is the use of the Kovats Retention Index (RI). wikipedia.org The RI relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. This normalization procedure minimizes variations caused by differences in column dimensions, flow rates, and temperature programming, thereby allowing for inter-laboratory comparison of data. wikipedia.orglotusinstruments.com The National Institute of Standards and Technology (NIST) has compiled extensive databases of retention indices for a vast array of compounds, including alkanes. nist.govsisweb.comnist.gov
Interactive Data Table: GC-MS Parameters for 4,9-dipropyldodecane
| Parameter | Value/Description | Significance |
| IUPAC Name | 4,9-dipropyldodecane | Standardized chemical name for unambiguous identification. |
| Molecular Formula | C₁₈H₃₈ | Indicates the elemental composition of the molecule. |
| Molecular Weight | 254.5 g/mol | The mass of one mole of the compound. |
| Kovats Retention Index (Semi-standard non-polar column) | 1656.2 | A standardized retention time used for identifying the compound in a GC analysis. nih.gov |
| Typical Stationary Phase | Non-polar (e.g., DB-1, DB-5MS) | Ensures separation based primarily on boiling point, suitable for hydrocarbons. researchgate.netunl.edu |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase that carries the analyte through the column. researchgate.net |
This table is interactive. Click on the headers to sort the data.
As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In the case of electron ionization (EI), the most common ionization technique for GC-MS, the molecules are bombarded with a high-energy electron beam (typically 70 eV). researchgate.net This process removes an electron from the molecule, creating a positively charged molecular ion (M⁺•). The molecular ion of 4,9-dipropyldodecane would have a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The energy imparted during ionization is often sufficient to cause the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals. libretexts.orgwikipedia.org The fragmentation pattern is highly reproducible for a given molecule under specific conditions and serves as a "chemical fingerprint" for identification. For branched alkanes like 4,9-dipropyldodecane, fragmentation preferentially occurs at the carbon-carbon bonds adjacent to the branching points, as this leads to the formation of more stable secondary and tertiary carbocations. libretexts.orgyoutube.com
The mass spectrum of 4,9-dipropyldodecane is expected to show a series of peaks corresponding to these fragment ions. The most intense peak in the spectrum is known as the base peak. For many alkanes, the molecular ion peak can be weak or even absent due to extensive fragmentation. libretexts.org Analysis of the mass spectrum of 4,9-dipropyldodecane from the NIST database reveals a top peak at m/z 57 and a second highest peak at m/z 43. nih.gov These prominent peaks are characteristic of alkyl fragments.
Interactive Data Table: Expected Mass Spectral Fragmentation for 4,9-dipropyldodecane
| m/z Value | Corresponding Fragment Ion | Significance |
| 254 | [C₁₈H₃₈]⁺• | Molecular ion peak (may be of low intensity). |
| 211 | [C₁₅H₃₁]⁺ | Loss of a propyl group (-C₃H₇). |
| 169 | [C₁₂H₂₅]⁺ | Cleavage at the C9 position. |
| 127 | [C₉H₁₉]⁺ | Cleavage at the C4 and C9 positions. |
| 85 | [C₆H₁₃]⁺ | Fragment containing a propyl branch. |
| 57 | [C₄H₉]⁺ | t-butyl cation or other C₄ fragments (Top Peak). nih.gov |
| 43 | [C₃H₇]⁺ | Propyl cation (2nd Highest Peak). nih.gov |
This table is interactive. Users can filter by m/z value or significance.
Mixture Analysis and Purity Assessment
In the context of mixture analysis , GC-MS is an invaluable tool for identifying the individual components of a complex sample, such as crude oil fractions or products from chemical synthesis. researchgate.net By comparing the retention times and mass spectra of the peaks in a chromatogram to reference libraries like the NIST database, the presence of 4,9-dipropyldodecane among other hydrocarbons can be confirmed. The area under each peak in the total ion chromatogram (TIC) is proportional to the amount of the corresponding compound, allowing for quantitative or semi-quantitative analysis. birchbiotech.com The presence of an unresolved complex mixture (UCM), which appears as a "hump" in the chromatogram, can indicate the presence of numerous co-eluting branched and cyclic alkanes. researchgate.net
For purity assessment , GC-MS provides a highly sensitive method to detect and identify impurities in a sample of 4,9-dipropyldodecane. libretexts.org A pure sample would ideally exhibit a single, sharp peak in the gas chromatogram. The presence of additional peaks indicates the existence of impurities. By integrating the areas of all peaks in the chromatogram, the purity of the target compound can be calculated as the percentage of its peak area relative to the total peak area (excluding the solvent peak). birchbiotech.com The mass spectra of these impurity peaks can then be analyzed to identify their chemical structures, which could be isomers, byproducts of synthesis, or residual starting materials. It is important to note that some isomers with very similar boiling points may co-elute, appearing as a single peak. libretexts.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Molecular Dynamics Simulations of Conformational Dynamics
Given the conformational flexibility of Dodecane (B42187), 4,9-dipropyl-, arising from the rotation around its many single bonds, molecular dynamics (MD) simulations would be the method of choice to explore its conformational landscape over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into how the molecule moves, folds, and changes shape. This would allow for the characterization of the most populated conformations and the energetic barriers between them.
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict spectroscopic properties. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, for both ¹H and ¹³C nuclei, can be performed using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. These predictions are invaluable for assigning signals in experimental NMR spectra and confirming the structure of a compound. Similarly, as mentioned, calculated IR frequencies from DFT can aid in the assignment of experimental IR spectra.
Modeling of Reaction Pathways and Transition States
To understand the chemical reactivity of Dodecane, 4,9-dipropyl-, computational models can be used to map out potential reaction pathways, for instance, in combustion or isomerization reactions. This involves locating the transition state structures, which are the high-energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key parameter in chemical kinetics.
Chemical Reactivity, Transformation, and Stability
Oxidation and Reduction Pathways
The oxidation and reduction pathways of 4,9-dipropyldodecane are dictated by its saturated and branched structure. While resistant to many reagents, it is susceptible to oxidation under specific conditions, particularly at its tertiary carbon atoms. Reduction, in the context of hydrogenation, is primarily relevant to its unsaturated derivatives.
Autoxidation, a spontaneous oxidation by atmospheric oxygen, and initiated oxidation of 4,9-dipropyldodecane follow a free-radical chain reaction mechanism. wikipedia.org This process is generally slow at ambient temperatures but can be accelerated by heat, light, or the presence of radical initiators. wikipedia.orgpnnl.gov The mechanism involves three key stages: initiation, propagation, and termination.
Initiation: The process begins with the formation of an alkyl radical. This can be initiated by the decomposition of an initiator (like a peroxide) or by the abstraction of a hydrogen atom from the alkane chain. pnnl.gov The C-H bonds at the tertiary carbons (C4 and C9) of 4,9-dipropyldodecane are the most susceptible to abstraction due to their lower bond dissociation energy compared to secondary and primary C-H bonds. researchgate.net
Propagation: The resulting tertiary alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another 4,9-dipropyldodecane molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain. wikipedia.org
Termination: The chain reaction is terminated when radicals combine to form non-radical products.
The primary products of the initial stages of autoxidation are hydroperoxides. These hydroperoxides are unstable and can decompose, leading to a variety of other oxidation products, including alcohols and ketones. Tertiary alcohols are often the most significant products in the early stages of branched alkane oxidation. researchgate.netacs.org Further fragmentation of the carbon skeleton can occur, especially at elevated temperatures, leading to the formation of smaller alkanes and alkenes. researchgate.net
Table 1: Relative Rates of Radical Attack on C-H Bonds in Branched Alkanes
| Carbon-Hydrogen Bond Type | Relative Rate of Attack | Primary Oxidation Products |
|---|---|---|
| Tertiary (C-H) | High (e.g., ~15 times faster than secondary) researchgate.net | Tertiary Alcohols, Ketones |
| Secondary (C-H) | Medium | Secondary Alcohols, Ketones |
| Primary (C-H) | Low | Primary Alcohols, Aldehydes |
This table provides generalized relative rates based on studies of similar branched alkanes like pristane. The exact rates for 4,9-dipropyldodecane may vary.
As a saturated alkane, 4,9-dipropyldodecane cannot undergo catalytic hydrogenation. libretexts.org This process involves the addition of hydrogen across a double or triple bond, which is absent in the parent molecule. libretexts.org
Conversely, catalytic dehydrogenation is a significant transformation pathway for 4,9-dipropyldodecane, converting it into more valuable unsaturated compounds like alkenes (olefins). wikipedia.orgresearchgate.net This reaction is typically endothermic and requires high temperatures (500°C and above) and a catalyst. wikipedia.org
The process involves the removal of hydrogen atoms from the alkane chain, primarily leading to the formation of mono-olefins. Dehydrogenation of 4,9-dipropyldodecane would be expected to yield a mixture of isomers, including:
4,9-dipropyl-x-dodecenes (where x represents the position of the double bond in the main dodecane (B42187) chain)
Alkenes resulting from dehydrogenation of the propyl side chains.
Various catalytic systems can be employed for alkane dehydrogenation, including heterogeneous catalysts like platinum (Pt) or platinum-tin (Pt-Sn) supported on materials like carbon or alumina, and homogeneous catalysts such as pincer-ligated iridium complexes. researchgate.netdigitellinc.comnih.gov The choice of catalyst can influence the selectivity of the reaction, with some systems favoring the formation of alpha-olefins (terminal alkenes). researchgate.net
Table 2: Catalytic Systems for Alkane Dehydrogenation
| Catalyst Type | Example | Typical Conditions | Products |
|---|---|---|---|
| Heterogeneous | Pt/C, Pt-Sn/C nih.gov | High temperature (~500°C) wikipedia.org | Alkenes, Aromatics |
| Homogeneous | (PCP)Ir complexes researchgate.netdigitellinc.com | Milder conditions, may use a hydrogen acceptor | Alkenes (e.g., α-olefins) |
This table summarizes general catalyst types applicable to long-chain alkanes.
Thermal Degradation Mechanisms under Non-Combustion Conditions
Under non-combustion conditions (i.e., in an inert atmosphere), the thermal degradation (pyrolysis) of 4,9-dipropyldodecane involves the cleavage of carbon-carbon bonds. This process, also known as thermal cracking, typically begins at temperatures above 300-400°C. researchgate.net
The mechanism proceeds through free-radical intermediates. The initiation step is the homolytic scission of a C-C bond, which has a lower bond energy than a C-H bond. Due to the branched structure of 4,9-dipropyldodecane, several C-C bonds are susceptible to cleavage. Scission at or near the tertiary carbons is likely, as it leads to the formation of more stable secondary and tertiary radicals.
Following initiation, a series of radical propagation reactions occur, including:
Hydrogen abstraction: A radical abstracts a hydrogen atom from another molecule to form a new alkane and a new, larger radical.
β-scission: A larger radical breaks apart to form a smaller, stable alkene and a smaller alkyl radical. This is a major pathway for the formation of the final product mixture.
The thermal degradation of 4,9-dipropyldodecane would result in a complex mixture of smaller alkanes and alkenes. The specific composition of the product mixture depends on the temperature and reaction time. researchgate.net
Photochemical Transformations
Direct photochemical transformation of 4,9-dipropyldodecane is highly unlikely under normal environmental conditions. For a photochemical reaction to occur, a molecule must be able to absorb light energy. taylorfrancis.com Saturated alkanes like 4,9-dipropyldodecane lack a chromophore—a part of a molecule responsible for light absorption in the ultraviolet-visible spectrum (>290 nm). taylorfrancis.com Their C-C and C-H bonds only absorb high-energy vacuum ultraviolet radiation, which is not present in sunlight at the Earth's surface. taylorfrancis.com
However, indirect photochemical transformations can occur if photosensitizing agents are present in the environment. These agents can absorb solar radiation and then transfer energy to the alkane or generate reactive species, such as hydroxyl radicals, which can then initiate oxidation reactions as described in section 6.1.1.
Acid-Catalyzed and Radical-Mediated Transformations
Radical-Mediated Transformations: As detailed in the section on autoxidation (6.1.1), 4,9-dipropyldodecane is susceptible to transformations initiated by free radicals. These reactions primarily involve hydrogen abstraction, preferentially at the tertiary carbons, leading to a cascade of oxidative and fragmentation reactions.
Acid-Catalyzed Transformations: In the presence of strong acids or superacids (e.g., HF-SbF₅), 4,9-dipropyldodecane can undergo skeletal isomerization and cracking. These reactions proceed through carbocation intermediates. The mechanism is initiated by the abstraction of a hydride ion (H⁻) from the alkane by the strong acid, preferentially from one of the tertiary carbons (C4 or C9) to form a relatively stable tertiary carbocation.
Once formed, this carbocation can undergo several reactions:
Isomerization: The carbocation can rearrange its carbon skeleton through hydride and alkyl shifts to form more stable carbocation isomers. Quenching of these rearranged carbocations leads to a mixture of isomeric C₁₈H₃₈ alkanes.
β-scission (Cracking): The carbocation can cleave at a C-C bond beta to the positively charged carbon, yielding a smaller alkene and a smaller carbocation. This new carbocation can then continue the reaction chain. This process is fundamental to the catalytic cracking of large alkanes in the petroleum industry to produce gasoline. researchgate.net
These acid-catalyzed reactions generally require very harsh conditions and are not considered a typical degradation pathway under normal environmental circumstances.
Environmental Behavior and Degradation Pathways Excluding Ecotoxicity and Human Health
Atmospheric Photooxidation Mechanisms
Aqueous Phase Hydrolysis and Biodegradation Studies (Chemical Transformation Focus)
As an alkane, Dodecane (B42187), 4,9-dipropyl- is not susceptible to hydrolysis under typical environmental conditions as it lacks hydrolyzable functional groups.
Regarding biodegradation, specific studies on Dodecane, 4,9-dipropyl- have not been identified. Research on the biodegradation of similar long-chain branched alkanes suggests that the process is generally slower than for linear alkanes. The presence of branching can sterically hinder the initial enzymatic attack by microorganisms. Biodegradation pathways would likely involve terminal and sub-terminal oxidation of the alkyl chains, leading to the formation of alcohols, aldehydes, and fatty acids, which can then be further metabolized. However, without specific studies on Dodecane, 4,9-dipropyl-, the precise pathways, rates of degradation, and the microorganisms involved are unknown.
Sorption and Transport in Environmental Matrices
The sorption behavior of Dodecane, 4,9-dipropyl- in soil and sediment has not been specifically documented. Based on its high molecular weight and nonpolar structure, it is expected to have a high octanol-water partition coefficient (Kow) and a high organic carbon-water (B12546825) partition coefficient (Koc). This would indicate a strong tendency to sorb to organic matter in soil and sediment, limiting its mobility in the aqueous phase. Consequently, transport would be primarily associated with the movement of soil and sediment particles. Quantitative data on its sorption coefficients are not available.
Long-Term Environmental Persistence and Transformation Products
Due to the lack of data on its degradation rates, the long-term environmental persistence of Dodecane, 4,9-dipropyl- cannot be definitively stated. It is likely to be classified as a persistent substance due to its expected slow biodegradation.
The specific transformation products that would form under various environmental conditions have not been identified in published research. While general transformation pathways can be proposed, the exact structures and their subsequent environmental fate are unknown. The identification of transformation products is crucial as they may have different toxicological and environmental properties than the parent compound. nih.govnih.gov
Application As a Model Compound in Fundamental Chemical Research
Investigation of Hydrocarbon Combustion Chemistry at the Molecular Level (Kinetics and Mechanisms)
The study of hydrocarbon combustion is essential for designing more efficient and cleaner internal combustion engines and gas turbines. researchgate.net Detailed chemical kinetic mechanisms are developed to model the complex reactions that occur during combustion. researchgate.netdtic.mil These models are often built hierarchically, starting with the simplest molecules like hydrogen and progressively adding larger and more complex species. researchgate.net
4,9-dipropyldodecane, as a large, branched alkane, is an important subject for these models. The kinetics of its decomposition and oxidation are particularly relevant. The combustion process for large alkanes involves a competition between unimolecular decomposition (breaking of C-C or C-H bonds) and H-atom abstraction by radicals like OH. researchgate.netdtic.mil The structure of 4,9-dipropyldodecane, with its multiple tertiary carbon atoms, influences which reaction pathways are favored at different temperatures and pressures.
Table 1: Key Factors in Hydrocarbon Combustion Modeling
| Parameter | Description | Relevance to 4,9-dipropyldodecane |
|---|---|---|
| Ignition Delay Time | The time lag between the introduction of a fuel-air mixture to high temperature/pressure and the onset of combustion. | The branched structure affects the low-temperature chemistry, influencing ignition delay. |
| Reaction Pathways | The sequence of elementary reactions that convert reactants to products. | Branching provides multiple sites for H-atom abstraction and different C-C bonds to break, leading to a complex network of reactions. |
| Negative Temperature Coefficient (NTC) Behavior | A phenomenon where the reaction rate decreases with increasing temperature in a certain range. | This behavior is characteristic of larger alkanes and is influenced by the competition between different reaction pathways, which is affected by molecular structure. dtic.milllnl.gov |
Studies on Molecular Interactions in Complex Hydrocarbon Mixtures
Petroleum and its derived fuels are incredibly complex mixtures, often containing thousands of individual compounds. researchgate.netresearchgate.net A significant portion of these mixtures can be what is termed an "unresolved complex mixture" (UCM), which appears as a broad hump in gas chromatograms and consists of numerous co-eluting branched and cyclic hydrocarbons. researchgate.net Understanding the behavior of individual components within these mixtures is crucial for predicting fuel properties and for environmental analysis.
4,9-dipropyldodecane serves as a model for the highly branched alkanes found in these UCMs. researchgate.net The study of such compounds helps researchers understand the intermolecular forces that govern the physical properties of complex hydrocarbon systems. For instance, the high degree of branching can disrupt the regular packing of molecules, which in turn affects properties like viscosity and boiling point.
Physiologically based pharmacokinetic (PBPK) models for hydrocarbon components, such as n-decane, have been developed to understand their behavior in biological systems, which is relevant for assessing the toxicology of fuel mixtures. nih.gov These models rely on accurate partition coefficients, which describe how a compound distributes itself between different phases (e.g., blood and fat). nih.gov The high lipophilicity of large alkanes means that their uptake and distribution are critical parameters. nih.gov Using branched alkanes like 4,9-dipropyldodecane in these studies can help refine these models for the complex mixtures found in real-world exposure scenarios.
Role in Elucidating Fundamental Alkane Reactivity in Heterogeneous and Homogeneous Catalysis
The activation of C-H bonds in alkanes is a major goal in chemistry, as it could allow for the direct conversion of abundant hydrocarbons into more valuable chemicals. researchgate.netrsc.org Alkanes are notoriously unreactive due to the strength and non-polar nature of their C-H and C-C bonds. researchgate.net Catalysis, both heterogeneous (where the catalyst is in a different phase from the reactants) and homogeneous (where the catalyst and reactants are in the same phase), offers a path to overcome this inertness. researchgate.netrsc.org
Heterogeneous Catalysis: In heterogeneous catalysis, reactions like alkane dehydrogenation are of significant industrial importance for producing alkenes (olefins). nih.govou.edu These processes are typically carried out at high temperatures using catalysts based on platinum or chromium oxides. ou.edunih.gov 4,9-dipropyldodecane, with its primary, secondary, and tertiary C-H bonds, can be used as a probe molecule to study the selectivity of these catalysts. The relative rates of reaction at different positions on the molecule provide insight into the mechanism of C-H bond activation on the catalyst surface. For instance, studies on supported metal catalysts, including those prepared via surface organometallic chemistry (SOMC), aim to create well-defined, isolated active sites to improve selectivity and understand the fundamental steps of the catalytic cycle. rsc.orgnih.gov
Homogeneous Catalysis: Homogeneous catalysts, often based on transition metal complexes, have also been extensively studied for alkane functionalization. researchgate.netrsc.orgresearchgate.net These systems can operate at lower temperatures and sometimes offer higher selectivity. Using a branched alkane like 4,9-dipropyldodecane can help elucidate the steric and electronic factors that govern the interaction between the catalyst and the alkane. The different chemical environments of the C-H bonds in 4,9-dipropyldodecane allow researchers to probe the regioselectivity of the catalytic system, revealing whether the catalyst preferentially attacks the more sterically accessible primary C-H bonds or the weaker, more substituted secondary and tertiary C-H bonds.
Use in Developing and Validating Advanced Analytical Methodologies for Hydrocarbon Analysis
The accurate analysis of complex hydrocarbon mixtures is essential for quality control in the petroleum industry, environmental monitoring, and forensic science. researchgate.netrsc.org Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose. rsc.orgresearchgate.net The development and validation of new GC-MS methods require the use of well-characterized standard compounds to ensure the method is accurate, precise, and robust. researchgate.netnih.gov
A compound like 4,9-dipropyldodecane is an ideal candidate for inclusion in test mixtures used to validate analytical methods for hydrocarbon analysis. Its high boiling point and complex structure present a challenge for chromatographic separation. A method that can successfully resolve 4,9-dipropyldodecane from other isomers and components in a mixture demonstrates high efficiency and selectivity.
For example, methods for the analysis of ignitable liquid residues in fire debris investigations are often validated using a test mixture of hydrocarbons as recommended by organizations like ASTM International. rsc.org The inclusion of highly branched alkanes in these mixtures ensures that the analytical method is capable of separating structurally similar compounds, which is crucial for the correct classification of a flammable liquid. The development of such methods involves optimizing parameters like the GC temperature program, carrier gas flow rate, and split ratio to achieve the best possible separation and sensitivity. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4,9-dipropyldodecane |
| n-dodecane |
| n-decane |
| Hydrogen |
| Carbon |
| Platinum |
Q & A
Basic: What are the recommended methods for synthesizing 4,9-dipropyldodecane in laboratory settings?
Methodological Answer:
The synthesis of branched alkanes like 4,9-dipropyldodecane typically involves alkylation or coupling reactions. For instance, a Grignard reagent or Friedel-Crafts alkylation could introduce propyl groups at the 4th and 9th positions of a dodecane backbone. Researchers should optimize reaction parameters (e.g., temperature, catalyst loading) using factorial design or Taguchi methods to maximize yield . Safety protocols must align with handling flammable reagents and avoiding incompatible materials (e.g., strong acids/oxidizers) .
Basic: How should researchers handle and store 4,9-dipropyldodecane to ensure stability?
Methodological Answer:
Store the compound in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C to prevent oxidation. Avoid contact with strong acids, alkalis, or oxidizing agents, as these may trigger hazardous reactions . Stability under recommended conditions is reported, but decomposition under extreme heat (>200°C) may release toxic fumes; use fume hoods and flame-resistant equipment .
Advanced: What experimental design strategies optimize the synthesis of 4,9-dipropyldodecane under varying parameters?
Methodological Answer:
Implement a Taguchi experimental design to systematically vary parameters like temperature, catalyst-to-substrate ratio, and reaction time. Use ANOVA to identify statistically significant factors affecting yield . For example, in analogous alkane syntheses, optimizing Pd-based catalysts improved selectivity by 20–30% . Pair this with real-time monitoring (e.g., GC-MS) to track intermediate formation .
Advanced: How can contradictory data on the reactivity or decomposition products of 4,9-dipropyldodecane be resolved?
Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., trace impurities, moisture). Replicate experiments under controlled conditions using purified reagents. Employ computational tools like density functional theory (DFT) to model decomposition pathways and compare with empirical data . If decomposition products are unknown, conduct pyrolysis-GC/MS under inert atmospheres to identify volatile byproducts .
Basic: What spectroscopic techniques are suitable for characterizing 4,9-dipropyldodecane?
Methodological Answer:
Use NMR to confirm branching positions and NMR for propyl group integration. Compare spectral data with NIST reference libraries for alkanes (e.g., 2-methyldodecane) . Mass spectrometry (EI/CI) can verify molecular weight (CH) and fragmentation patterns. For purity assessment, pair HPLC with refractive index detection .
Advanced: What computational methods predict the physicochemical properties of 4,9-dipropyldodecane?
Methodological Answer:
Leverage QSPR/QSAR models to estimate properties like logP, boiling point, and solubility. Input SMILES notation (e.g., CCCCC(CCC)CCCCCC(CCC)CCC) into software such as COSMO-RS or ACD/Labs. Validate predictions against experimental data from structurally similar alkanes (e.g., 4,8-dimethylundecane) . Molecular dynamics simulations can further assess conformational stability .
Basic: What are the primary safety concerns when working with 4,9-dipropyldodecane?
Methodological Answer:
Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention . Avoid inhalation by using local exhaust ventilation. Toxicity data is limited, so treat the compound as a potential irritant and follow ALARA principles .
Advanced: How can researchers analyze the environmental impact of 4,9-dipropyldodecane given limited ecotoxicological data?
Methodological Answer:
Use read-across approaches with ecotoxicological data from analogous branched alkanes (e.g., 2-methyldodecane) to estimate biodegradation half-lives and bioaccumulation potential . Conduct soil column experiments to assess mobility and microbial degradation rates. For aquatic toxicity, employ Daphnia magna assays as a preliminary screening tool .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
